3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-26-15-7-5-6-13(8-15)11-22-23-18(24)12-21-20(25)14-9-16(27-2)19(29-4)17(10-14)28-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUPZXFLKDYPLD-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 3,4,5-trimethoxybenzoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and hydrazone linkage play crucial roles in its binding affinity and reactivity. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison
The target compound belongs to a family of hydrazino-2-oxoethyl benzamides with variable substituents on the benzylidene group. Key structural analogs include:
Key Observations :
- Hydroxy groups (e.g., 4e in ) enable hydrogen bonding, improving solubility but reducing membrane permeability.
- Methoxy groups (target compound) balance lipophilicity and electron-donating effects, favoring interactions with hydrophobic binding pockets .
Physical Properties
Analysis :
- Higher melting points in hydroxy-substituted analogs (e.g., 4e) correlate with stronger intermolecular hydrogen bonds .
- Nitro groups (e.g., 4c) reduce solubility due to increased molecular rigidity .
Comparison :
- The target compound’s trimethoxy groups may mimic combretastatin’s tubulin-binding motif, though direct activity data is pending .
- Hydroxy-substituted analogs (e.g., THHEB) show superior antioxidant activity due to phenolic -OH groups .
- Thiazolidinone hybrids (e.g., ) leverage heterocyclic rings for enhanced anticancer potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
